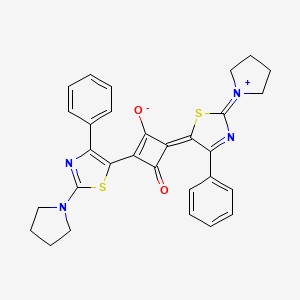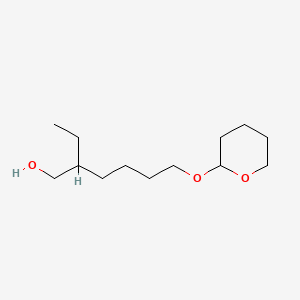
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol, also known as Boc-4-amino-1-(3-pyridyl) butanol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of G protein-coupled receptors (GPCRs), which are a large family of membrane-bound receptors that play a critical role in cellular signaling. 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to selectively activate a specific subtype of GPCR, known as the M1 muscarinic receptor, which is involved in a variety of physiological processes, including learning and memory.
Mecanismo De Acción
The mechanism of action of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol involves its selective binding to the M1 muscarinic receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects observed in vitro and in vivo.
Biochemical and physiological effects:
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and modulate the activity of ion channels. In vivo studies have shown that 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can improve cognitive function in animal models of Alzheimer's disease, enhance synaptic plasticity, and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol is its selectivity for the M1 muscarinic receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired physiological effects at low concentrations.
Direcciones Futuras
There are many potential future directions for research on 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol. One area of interest is the development of more potent analogs of this compound, which could be used to achieve more robust physiological effects. Another area of interest is the study of the downstream signaling pathways activated by this compound, which could provide insights into the mechanisms underlying its physiological effects. Finally, there is potential for the use of 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol in the development of new therapeutics for neurological disorders, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol can be synthesized using a variety of methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is 4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol1-(3-pyridyl) butanol, which can be purified using standard chromatographic techniques.
Propiedades
Número CAS |
1346603-44-8 |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.368 |
Nombre IUPAC |
tert-butyl N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11,13,18H,6,8,10H2,1-4H3 |
Clave InChI |
IKOIPSXXUBXHSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCCC(C1=CN=CC=C1)O |
Sinónimos |
4-(N-Methyl-N-tert-butyloxycarbonyl-amino)-1-(3-pyridyl)-1-butanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)


![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)
